1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone
Description
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group at the 3-position and a 2-methoxyphenylacetone moiety at the 1-position. The compound’s structural complexity arises from the interplay of its azepane core, electron-withdrawing fluorine substituents, and electron-donating methoxy group.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-25-20-8-3-2-6-17(20)14-21(24)23-13-5-4-7-18(15-23)16-9-11-19(22)12-10-16/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGLWDKSMRLWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone, also known by its CAS number 1797140-10-3, is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H28FNO3S
- Molecular Weight : 417.5 g/mol
- IUPAC Name : this compound
- Structure : The compound features an azepane ring and a fluorophenyl group, which contribute to its unique biological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit specific enzyme activities by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Antitumor Activity
Recent studies have indicated that derivatives of the azepane class, including our compound of interest, exhibit significant antitumor properties. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound has cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, related compounds have shown IC50 values in the range of 0.11–1.47 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Compound A | A549 | 0.76 |
| Related Compound B | MCF-7 | 0.12 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary tests indicate activity against various bacterial strains, although specific data on this compound is limited.
Case Studies and Research Findings
- Study on Structural Analogues : A comparative study highlighted that modifications in the azepane structure significantly influenced the biological activity of related compounds. The introduction of electron-withdrawing groups was associated with decreased antiproliferative potency, suggesting a structure-activity relationship (SAR) that could be explored for optimizing efficacy .
- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed strong interactions between the compound and target proteins involved in cancer progression. These interactions are hypothesized to enhance the therapeutic potential by stabilizing the drug-receptor complex .
- In Vivo Evaluations : Although in vitro results are promising, further in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic efficacy of this compound in live models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. Azepane Derivatives with Aryl Substituents
- 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (): Structural Differences: Lacks the 2-methoxyphenylacetone moiety; instead, the azepane is directly attached to a 3-fluoro-4-azepan-1-ylphenyl group. Physicochemical Properties: Higher hydrophobicity due to the absence of the polar methoxy group.
- 1-(Azepan-1-yl)-2-(4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl)ethanone (2dan) (): Structural Differences: Replaces the 2-methoxyphenyl group with a 2,4-difluorophenyl-triazole moiety. Synthetic Yield: 98% (yellow solid), indicating robust synthesis despite steric bulk from the triazole group .
2.1.2. Methoxyphenylacetone Analogues
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone (): Structural Differences: Contains a hydroxyl group at the 2-position and methoxy at the 4-position of the phenyl ring, lacking the azepane core. Safety Profile: Requires precautions for skin/eye contact due to phenolic reactivity, unlike the fluorinated azepane derivative .
- 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (): Structural Differences: Incorporates a sulfur-linked triazole-pyridinyl group instead of the azepane ring. Applications: Likely used in metal coordination studies due to the thioether and triazole motifs .
Functional Group Variations
2.2.1. Fluorophenyl Modifications
- 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone (): Structural Differences: Dual fluorophenyl groups without the azepane ring. Electronic Effects: Increased electron-withdrawing character compared to the methoxy-substituted analogue, affecting reactivity in electrophilic substitution .
- 1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone (): Structural Differences: Replaces the azepane with a benzimidazole ring bearing a trifluoromethyl group. Pharmacological Potential: Benzimidazole cores are common in antiviral and anticancer agents, suggesting divergent applications compared to azepane derivatives .
2.2.2. Azepane Ring Modifications
- 1-(Azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone (): Structural Differences: Features a methyl-triazolylsulfanyl group instead of the 2-methoxyphenylacetone.
Comparative Data Tables
Table 1: Physicochemical Properties
Research Implications
The azepane-fluorophenyl-methoxyphenyl scaffold demonstrates versatility in drug discovery, particularly for CNS targets. Structural analogues with triazole or benzimidazole groups (e.g., ) highlight divergent pharmacological pathways, while safety profiles () underscore the importance of substituent polarity in toxicity. Further studies should explore the azepane derivative’s pharmacokinetics and receptor binding affinity relative to its analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is synthesized via multi-step routes involving azepane ring formation, fluorophenyl substitution, and ketone coupling. Key steps include:
- Azepane functionalization : React 4-fluorophenylmagnesium bromide with azepane precursors under anhydrous conditions (THF, 0–5°C) to introduce the fluorophenyl group .
- Ethanone linkage : Use Friedel-Crafts acylation or nucleophilic substitution to attach the 2-methoxyphenyl group. Optimize solvent polarity (e.g., dichloromethane vs. DMF) and catalysts (e.g., AlCl₃) to improve yield .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for isolation .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, fluorophenyl aromatic signals split due to J-coupling) . ¹⁹F NMR confirms fluorine substitution .
- Mass spectrometry (HRMS) : Determines molecular formula (C₂₁H₂₂FNO₂; expected [M+H]⁺ = 340.1717) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms azepane ring conformation (if crystalline) .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Receptor binding assays : Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive ethanone derivatives .
- Enzyme inhibition studies : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
Advanced Research Questions
Q. How does the electronic environment of the fluorophenyl and methoxyphenyl substituents influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Fluorophenyl : The electron-withdrawing fluorine enhances electrophilic aromatic substitution resistance but increases binding affinity to hydrophobic pockets in proteins (e.g., via π-π stacking) .
- Methoxyphenyl : The electron-donating methoxy group stabilizes the ketone via resonance, affecting redox potential. Computational modeling (DFT) can quantify charge distribution .
- Synergistic effects : Use Hammett constants (σ) to predict substituent contributions to reactivity and logP for pharmacokinetic optimization .
Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?
- Methodological Answer :
- Assay validation : Replicate studies under standardized conditions (e.g., pH, temperature, serum-free media) to eliminate variability .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent activity .
- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP accumulation) to confirm target engagement .
Q. How can crystallographic data inform the design of analogs with improved selectivity?
- Methodological Answer :
- SHELX refinement : Solve the crystal structure to identify key binding motifs (e.g., hydrogen bonds between the ketone and active-site residues) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) guided by steric/electronic maps from X-ray data .
- Molecular docking : Use software like AutoDock Vina to predict analog binding modes against off-targets (e.g., hERG channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
